
N-(3-acetylphenyl)-2-methylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-methylacrylamide, commonly known as APMA, is an organic compound with a molecular formula of C12H13NO2. It is a white crystalline solid that belongs to the class of acrylamides. APMA has been widely studied for its various applications in scientific research, including as a fluorescence probe, a crosslinking agent, and a substrate for enzyme assays.
作用機序
The mechanism of action of APMA involves its hydrolysis by enzymes such as chymotrypsin and trypsin. The amide bond in APMA is cleaved by the enzyme, resulting in the formation of a fluorescent product. The fluorescence intensity of the product is proportional to the amount of APMA hydrolyzed by the enzyme. This property makes APMA an ideal substrate for enzyme assays.
Biochemical and Physiological Effects:
APMA has been shown to have low toxicity in vitro and in vivo. It does not cause significant cytotoxicity or genotoxicity in mammalian cells. APMA has also been shown to be metabolized by liver enzymes in rats and mice. However, the long-term effects of APMA on human health are not well understood and require further investigation.
実験室実験の利点と制限
APMA has several advantages for use in scientific research. It is a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes, making it an ideal substrate for enzyme assays. APMA is also relatively easy to synthesize and has a high yield. However, APMA has some limitations for use in lab experiments. It has a short half-life in aqueous solutions and is sensitive to pH changes. APMA is also not suitable for use in live-cell imaging due to its low cell permeability.
将来の方向性
There are several future directions for the study of APMA. One potential application is in the development of new enzyme assays for the detection of disease biomarkers. APMA could also be used in the study of protein-protein interactions and protein conformational changes. Future research could also focus on the synthesis of modified APMA derivatives with improved properties such as increased cell permeability and stability in aqueous solutions.
Conclusion:
In conclusion, APMA is a versatile compound with several applications in scientific research. Its unique properties as a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes make it an ideal substrate for enzyme assays. APMA has been widely used in the study of protein conformational changes, protein-protein interactions, and enzyme kinetics. Future research could focus on the development of new enzyme assays, the study of protein-protein interactions, and the synthesis of modified APMA derivatives with improved properties.
合成法
APMA can be synthesized by the reaction of 3-acetylphenyl isocyanate with 2-methylacrylamide. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The yield of APMA can be improved by using excess 2-methylacrylamide and by optimizing the reaction conditions such as temperature and reaction time.
科学的研究の応用
APMA has been widely used as a fluorescence probe in various scientific research applications. It is commonly used to study protein conformational changes, protein-protein interactions, and enzyme kinetics. APMA is a non-fluorescent compound that becomes fluorescent upon hydrolysis by certain enzymes such as chymotrypsin and trypsin. This property makes it an ideal substrate for enzyme assays. APMA has also been used as a crosslinking agent in the preparation of hydrogels and as a reagent for the modification of biomolecules.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXDVEMPWQLLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
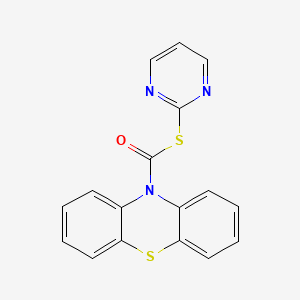

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
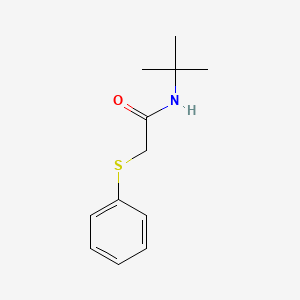

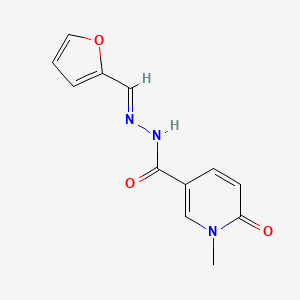
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
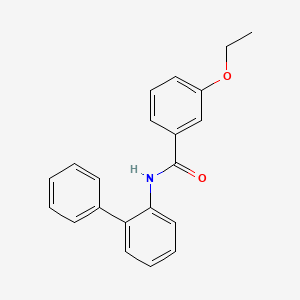
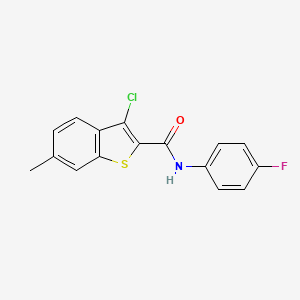
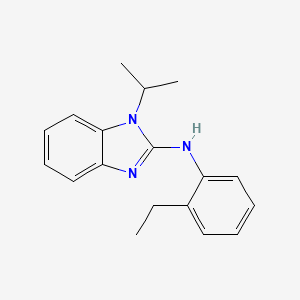
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)